![molecular formula C18H13ClN2O3S2 B2436695 2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 290835-27-7](/img/structure/B2436695.png)
2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, a methoxyphenyl group, and a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. For instance, the benzamide moiety could potentially be introduced via a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and methoxyphenyl groups, as well as the thiazolidine ring, would contribute to its overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis . The thiazolidine ring could potentially participate in reactions specific to heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : Compounds related to thiazolidinones have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, Patel et al. (2010) synthesized a series of compounds that demonstrated significant antibacterial and antifungal effects (Patel & Patel, 2010).
Anticancer Applications : Certain derivatives have shown promising anticancer activities. Yılmaz et al. (2015) described the synthesis of indapamide derivatives that exhibited proapoptotic activity against melanoma cell lines, highlighting the potential of such compounds in cancer treatment (Yılmaz et al., 2015).
Photodynamic Therapy : The development of compounds for photodynamic therapy, which is a treatment modality for cancer, has also been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives that showed high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Green Synthesis
- Eco-friendly Synthesis : The synthesis of benzamides and related structures can be achieved through green chemistry approaches. Horishny and Matiychuk (2020) reported the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides using water as the reaction medium, demonstrating an environmentally friendly methodology (Horishny & Matiychuk, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-24-12-6-4-5-11(9-12)10-15-17(23)21(18(25)26-15)20-16(22)13-7-2-3-8-14(13)19/h2-10H,1H3,(H,20,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOQDWMTQDXDOB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

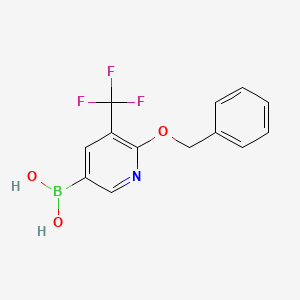
![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)
![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2436617.png)
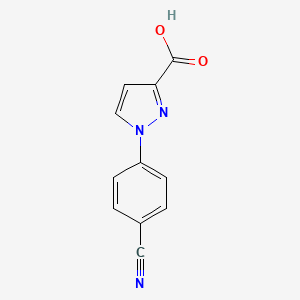
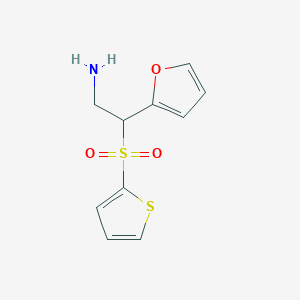
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2436623.png)

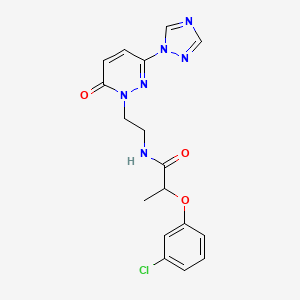
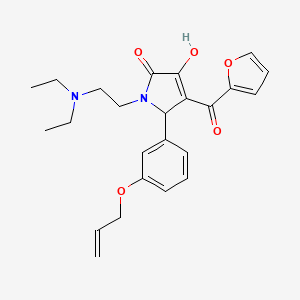

![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

